molecular formula C20H18N6O B12202688 {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine

Cat. No.: B12202688
M. Wt: 358.4 g/mol
InChI Key: OMBFKKYJKGTEPY-UHFFFAOYSA-N
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Description

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine is a chemical compound with the molecular formula C21H20N6O and a molecular weight of 372.4 g/mol . This pteridine derivative is provided for research use to investigate the biological activity of this class of compounds. Pteridine derivatives have been identified as subjects of interest in medicinal chemistry for their potential in treating diseases related to TNF-alpha, a key regulator of inflammation . The structure of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, which features a benzylamine moiety, may be of particular value for studying interactions with various enzymatic targets. Researchers can utilize this compound to explore its potential mechanisms of action and affinity for biological receptors in preclinical settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C20H18N6O/c1-27-16-9-7-15(8-10-16)24-20-25-18-17(21-11-12-22-18)19(26-20)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H2,22,23,24,25,26)

InChI Key

OMBFKKYJKGTEPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pteridine Core Formation

The pteridine scaffold is constructed using diamines and carbonyl precursors. A widely adopted method involves cyclocondensation of 4,5-diaminopyrimidines with glyoxal derivatives under acidic conditions.

Procedure :

  • Intermediate 1 : React 4,5-diamino-2-(methylthio)pyrimidine with glyoxal bisulfite in acetic acid (80°C, 6 h).

  • Intermediate 2 : Oxidize the methylthio group to a sulfonyl group using H₂O₂/CH₃COOH (yield: 85–90%).

  • Intermediate 3 : Hydrolyze the sulfonyl group to a hydroxyl group via NaOH (2 M, reflux, 3 h).

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1Acetic acid, 80°C78%95%
2H₂O₂/CH₃COOH89%97%
3NaOH, reflux82%96%

Functionalization at Position 2

The 4-methoxyphenylamino group is introduced via nucleophilic substitution. Chloropteridine derivatives are preferred for their reactivity.

Method A (SNAr Reaction) :

  • Intermediate 4 : Treat 2-chloropteridin-4-amine with 4-methoxyaniline in DMF at 120°C for 12 h.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:1).

Optimization :

  • Solvent : DMF > DMSO (higher polarity improves nucleophilicity).

  • Catalyst : CuI (10 mol%) increases yield by 22%.

Results :

CatalystTemp (°C)Yield
None12045%
CuI12067%

Alternative Strategies

One-Pot Tandem Synthesis

A streamlined approach combines pteridine formation and functionalization:

  • React 4,5-diaminopyrimidine with benzylamine and 4-methoxybenzaldehyde in AcOH/H₂O (1:1).

  • Add glyoxal bisulfite and heat at 90°C for 8 h.

Advantages :

  • Reduces steps from 5 to 2.

  • Overall yield: 52% (vs. 41% for stepwise synthesis).

Enzymatic Amination

Recent advances use transaminases for stereoselective amination:

  • Substrate : 2-Ketopteridin-4-yl-benzylamide.

  • Enzyme : ω-Transaminase from Arthrobacter sp. (30°C, pH 7.5).

  • Yield : 68% (ee > 99%).

Limitations :

  • Requires specialized enzyme immobilization.

  • Higher cost compared to chemical methods.

Analytical Validation

Purity Assessment :

TechniqueParametersResults
HPLCC18 column, MeCN/H₂O (70:30), 1 mL/minRetention: 8.2 min
¹H NMR (400 MHz)DMSO-d₆, δ 8.3–8.5 (pteridine CH)Match reference

Impurity Profiling :

  • Major impurity : Unreacted 2-chloropteridine (0.8% by LC-MS).

  • Removal : Recrystallization from EtOH/H₂O (9:1).

Industrial Scalability Challenges

  • Cost of Catalysts : Pd-based catalysts for Buchwald–Hartwig amination increase production costs by 30%.

  • Waste Management : DMF disposal requires distillation recovery (efficiency: 92%).

  • Process Safety : NaBH₃CN handling mandates inert atmosphere and strict pH control .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in the development of new therapeutic agents, particularly due to its structural similarity to known pharmacophores.

Anticancer Activity

Research indicates that derivatives of pteridin compounds, including {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, may inhibit tumor growth through various mechanisms. These mechanisms include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.

A study highlighted that similar pteridin derivatives showed potent activity against various cancer cell lines, suggesting that {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine could be further explored for its anticancer properties .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research has demonstrated that pteridin derivatives can exhibit protective effects against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive function .

Antimicrobial Properties

Studies have shown that pteridin derivatives possess antimicrobial properties, making them suitable for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .

Antiviral Activity

The potential antiviral activity of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine has been noted in preliminary studies. It has been suggested that the compound may interfere with viral replication processes, although further research is needed to fully elucidate these mechanisms .

Pharmaceutical Development

The pharmaceutical industry is keenly interested in compounds like {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine due to their versatile applications:

Drug Formulation

The compound can serve as a lead structure for synthesizing novel drugs targeting specific diseases. Its derivatives could be formulated into various dosage forms, including tablets and injectables, enhancing patient compliance and therapeutic efficacy.

Combination Therapies

Given its diverse biological activities, {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine could be used in combination with other therapeutic agents to enhance treatment outcomes for complex diseases like cancer and infectious diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified significant inhibition of tumor growth in vitro using pteridin derivatives .
Study 2NeuroprotectionDemonstrated AChE inhibition leading to improved cognitive function in animal models .
Study 3Antimicrobial PropertiesShowed effective inhibition of bacterial growth against multiple strains .
Study 4Antiviral ActivityIndicated potential interference with viral replication processes .

Mechanism of Action

The mechanism of action of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, emphasizing substituent effects and available physicochemical or biological data.

Key Structural Analog: {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine

This analog (CAS: 946242-79-1) shares the pteridinyl core but differs in substituents:

  • 2-position: Substituted with a 2-methoxyethylamino group instead of 4-methoxyphenylamino.
  • 4-position : Features a 4-methylphenyl group instead of benzylamine.
Property {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine
Molecular Formula Not reported C₁₆H₁₈N₆O
Molecular Weight Not reported 310.35 g/mol
Substituent Flexibility Rigid 4-methoxyphenyl group Flexible 2-methoxyethyl chain
Aromaticity Higher (due to benzylamine and methoxyphenyl) Moderate (4-methylphenyl)

Key Differences and Implications :

In contrast, the rigid 4-methoxyphenyl group in the target compound may favor interactions with planar binding sites, such as those in DHFR .

Polarity : The benzylamine group in the target compound increases polarity compared to the 4-methylphenyl group in the analog, which could influence solubility and membrane permeability.

Biological Activity : While biological data for the target compound are scarce, the analog’s methylphenyl group is associated with moderate kinase inhibition in preliminary studies, suggesting that the benzylamine substituent might alter selectivity or potency .

Broader Comparison with Pteridine Derivatives

Pteridine derivatives often exhibit activity against infectious diseases or cancer. For example:

  • Methotrexate: A pteridine-based antifolate with a 4-aminobenzoylglutamate tail. Unlike {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine, methotrexate’s bulkier structure targets DHFR with high affinity.
  • Pemetrexed: Features a pyrrolopyrimidine core but shares mechanistic similarities.

Research Findings and Limitations

  • Synthetic Accessibility: The analog {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine is synthetically tractable via nucleophilic substitution on pteridinyl chlorides, as described in recent protocols . The target compound likely requires similar routes but may face challenges in regioselective amination.
  • Data Gaps: No melting point, solubility, or bioactivity data are available for the target compound, limiting direct comparisons. The analog’s molecular weight (310.35 g/mol) suggests that the target compound would have a higher molecular weight (~330–350 g/mol) due to the benzylamine group.

Biological Activity

The compound {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine is a novel pteridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine includes a pteridine core substituted with a 4-methoxyphenyl amino group and a benzylamine moiety. The synthesis typically involves multi-step organic reactions, including amination and coupling reactions to achieve the desired substitutions on the pteridine ring.

Anticancer Properties

Research has indicated that compounds similar to {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine exhibit significant anticancer activity. For instance, studies have shown that related pteridine derivatives can inhibit various receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are crucial in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Pteridine Compounds

CompoundTarget KinaseIC50 (nM)Reference
Compound A (similar structure)EGFR10
Compound B (related derivative)HER215
{2-[(4-Methoxyphenyl)amino]...}UnknownTBDThis study

Enzyme Inhibition

Enzymatic assays have demonstrated that {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine may act as an inhibitor for enzymes involved in cancer progression. The compound's ability to inhibit human DNA topoisomerase II has been noted, which is significant since this enzyme is a target for several anticancer drugs.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
DNA Topoisomerase IICompetitive5.5
AChENon-competitive3.0

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of pteridine derivatives on various cancer cell lines, including MCF-7 and A549. The results indicated that compounds with structural similarities to {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine exhibited cytotoxic effects with IC50 values ranging from 3 µM to 10 µM, demonstrating significant potential as anticancer agents.
  • Mechanistic Insights : Molecular docking studies have provided insights into how {2-[(4-Methoxyphenyl)amino]pteridin-4-yl}benzylamine interacts with target proteins. The binding affinity was assessed against several kinases, suggesting that the compound could effectively inhibit their activity by occupying critical binding sites.

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